3-(4-Fluorophenyl)-2-phenylpropanoic acid

Catalog No.
S757355
CAS No.
436086-86-1
M.F
C15H13FO2
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorophenyl)-2-phenylpropanoic acid

CAS Number

436086-86-1

Product Name

3-(4-Fluorophenyl)-2-phenylpropanoic acid

IUPAC Name

3-(4-fluorophenyl)-2-phenylpropanoic acid

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)

InChI Key

LVJVEADPGHXUKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O
  • Potential as a Building Block for Drug Discovery

    The molecule possesses a carboxylic acid group and two aromatic rings. Carboxylic acids and aromatic rings are common functional groups found in many pharmaceuticals. This suggests 3-(4-Fluorophenyl)-2-phenylpropanoic acid could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications [].

  • Fluorine Substitution and Bioactivity

    The presence of a fluorine atom on one of the aromatic rings introduces a subtle change to the molecule's electronic properties. Fluorine substitution can sometimes influence the binding affinity of a molecule to biological targets, potentially leading to enhanced bioactivity []. However, further research would be needed to determine if this is the case for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

3-(4-Fluorophenyl)-2-phenylpropanoic acid is a compound characterized by its unique chemical structure, which includes a fluorinated phenyl group attached to a propanoic acid backbone. The molecular formula of this compound is C15H13FO2, and it has a molecular weight of approximately 244.26 g/mol . The presence of the fluorine atom in the para position of the phenyl ring contributes to its distinct chemical properties, enhancing its lipophilicity and potentially affecting its biological interactions.

Typical of carboxylic acids and aryl compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles, leading to diverse derivatives.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

3-(4-Fluorophenyl)-2-phenylpropanoic acid has been studied for its biological activity, particularly as a potential pharmaceutical agent. It exhibits properties that may influence metabolic pathways, specifically as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. Research indicates that compounds with similar structures can modulate lipid metabolism and glucose homeostasis, making them candidates for treating metabolic disorders .

The synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid can be achieved through several methods:

  • Direct Acylation: Starting from 4-fluorobenzaldehyde and phenylacetic acid, followed by decarboxylation.
  • Methylation and Hydrolysis: Utilizing dimethyl carbonate for methylation followed by hydrolysis to yield the desired acid .
  • Multi-step Synthesis: Involving intermediate compounds such as oxazolines or other heterocycles that can be further modified to introduce the fluorophenyl group .

These methods highlight the versatility in synthesizing this compound while allowing for variations in yield and purity.

3-(4-Fluorophenyl)-2-phenylpropanoic acid has potential applications in:

  • Pharmaceuticals: As a building block for drugs targeting metabolic diseases.
  • Research: In studies related to PPAR activation and metabolic regulation.
  • Chemical Industry: As an intermediate in the synthesis of agrochemicals and other fine chemicals.

Its unique properties make it valuable in developing new therapeutic agents.

Interaction studies involving 3-(4-Fluorophenyl)-2-phenylpropanoic acid have primarily focused on its binding affinity to PPAR receptors. These studies demonstrate that the compound can effectively activate these receptors, influencing gene expression related to lipid metabolism and inflammation . Additionally, its interaction with enzymes involved in metabolic pathways has been explored, indicating a broad potential for therapeutic applications.

Several compounds share structural similarities with 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
4-(4-Fluorophenyl)butyric acid1.00Longer carbon chain; potential anti-inflammatory uses
3-(3-Fluorophenyl)propionic acid0.97Different fluorine position; varied biological activity
2-(4-Fluoro-2-methylphenyl)acetic acid0.95Methyl substitution; altered lipophilicity
3-(3,5-Difluorophenyl)propionic acid0.95Additional fluorine atoms; enhanced potency
3-(4-Fluorophenyl)pentanedioic acid0.93Longer dicarboxylic structure; different reactivity

These comparisons illustrate how variations in structure can lead to significant differences in biological activity and application potential, underscoring the importance of specific functional groups like fluorine in medicinal chemistry .

Nomenclature and Identification

3-(4-Fluorophenyl)-2-phenylpropanoic acid is a diaryl-substituted carboxylic acid with a fluorine atom at the para position of one aromatic ring. Its systematic name reflects its structural features:

  • IUPAC Name: 3-(4-fluorophenyl)-2-phenylpropanoic acid.
  • Common Synonyms:
    • 3-(4-fluorophenyl)-2-phenylpropanoic acid
    • 436086-86-1 (CAS Registry Number)
    • DTXSID90389957 (DTX SID)
    • 3-(4-Fluoro-phenyl)-2-phenyl-propionic acid.

The compound’s stereochemistry is specified in enantiomeric forms, such as the (2R)-enantiomer, though the racemic mixture is more commonly referenced.

Table 1: Key Nomenclature and Identifiers

AttributeValue/Description
IUPAC Name3-(4-fluorophenyl)-2-phenylpropanoic acid
CAS Registry Number436086-86-1
PubChem CID3151587, 795470 (R-enantiomer)
ChemSpider ID2403673

Registry Numbers and Database Identifiers

The compound is indexed across multiple chemical databases with unique identifiers:

DatabaseIdentifierDetails
PubChemCID 3151587Primary entry for the racemic mixture
PubChemCID 795470(2R)-Enantiomer
ChemSpider2403673Structural and property data
DTXSIDDTXSID60389957Toxicity and regulatory information

These identifiers facilitate cross-referencing in research and regulatory contexts.

Molecular Formula and Weight

The compound’s molecular formula is C₁₅H₁₃FO₂, derived from:

  • Carbon: 15 atoms (two aryl rings, propionic chain)
  • Hydrogen: 13 atoms
  • Fluorine: 1 atom
  • Oxygen: 2 atoms (carboxylic acid group).

Its molecular weight is 244.26 g/mol, calculated from atomic masses.

Table 2: Molecular Composition

ElementAtomic CountAtomic Mass (g/mol)Contribution to Molecular Weight
Carbon1512.01180.15
Hydrogen131.00813.10
Fluorine118.99818.998
Oxygen216.0032.00
Total244.23 g/mol

Taxonomic Classification in Organic Chemistry

3-(4-Fluorophenyl)-2-phenylpropanoic acid belongs to the following chemical classes:

  • Carboxylic Acids: Contains a terminal -COOH group.
  • Aryl Propionic Acids: A subset of propionic acid derivatives where the α-carbon is substituted with aryl groups.
  • Diarylpropanoic Acids: Features two aryl substituents (4-fluorophenyl and phenyl) on the propanoic acid backbone.

The fluorine substitution at the para position enhances its electronic properties, potentially influencing reactivity and biological interactions.

Historical Context and Discovery

While specific discovery dates for this compound are not explicitly documented in public databases, its structural analogs (e.g., aryl propionic acids) emerged during the mid-20th century as part of NSAID development. The compound’s design likely reflects efforts to modify existing propionic acid derivatives (e.g., ibuprofen, flurbiprofen) for enhanced pharmacological or synthetic utility.

Physical Constants

Melting and Boiling Points

Molecular Identity and Basic Properties

3-(4-Fluorophenyl)-2-phenylpropanoic acid (C₁₅H₁₃FO₂) is an aromatic carboxylic acid with a molecular weight of 244.26 g/mol and CAS number 436086-86-1 [2]. The compound features a propanoic acid backbone substituted with both a phenyl group and a 4-fluorophenyl group, creating a chiral center at the α-carbon position.

Melting Point Data

Direct experimental melting point data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. However, computational predictions suggest a melting point of approximately 142°C [3]. This estimate is based on structure-activity relationships and comparison with similar fluorinated aromatic carboxylic acids.

For comparative analysis, related fluorinated phenylpropanoic acids provide context:

CompoundMolecular FormulaMelting Point (°C)Reference
3-(4-Fluorophenyl)propionic acidC₉H₉FO₂87-88 [4] [5]
(4-Fluorophenyl)acetic acidC₈H₇FO₂86 [6]
3-(4-Fluorophenyl)-2-phenylpropanoic acidC₁₅H₁₃FO₂142 (predicted) [3]

The predicted melting point of 142°C for the target compound is significantly higher than its simpler analogs, reflecting the increased molecular complexity and enhanced intermolecular interactions afforded by the additional phenyl ring.

Boiling Point Data

Experimental boiling point data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the literature. Computational predictions suggest a boiling point of approximately 341°C [3]. This estimation is consistent with the compound's molecular weight and structural features.

Comparative data for related compounds:

CompoundBoiling Point (°C)PressureReference
3-(4-Fluorophenyl)propionic acid105-10722 Torr [5]
(4-Fluorophenyl)acetic acid154-15620 Torr [6]
3-(4-Fluorophenyl)-2-phenylpropanoic acid341 (predicted)760 mmHg [3]

Flash Point

No experimental flash point data are available for 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Computational predictions suggest a flash point of approximately 171°C [3]. This value is consistent with the compound's molecular structure and volatility characteristics expected for aromatic carboxylic acids of similar molecular weight.

The predicted flash point indicates that the compound would be classified as a combustible liquid according to standard safety classifications, requiring appropriate handling precautions in laboratory and industrial settings.

Density and Polarizability

Density

Experimental density data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. For comparison, the related compound 3-(4-Fluorophenyl)propionic acid has a predicted density of 1.222 ± 0.06 g/cm³ [5]. Given the additional phenyl ring in the target compound, a higher density would be expected, likely in the range of 1.25-1.30 g/cm³.

Polarizability

Specific polarizability data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the literature. However, computational studies on related fluorinated aromatic systems provide insights into expected polarizability ranges.

For the closely related compound 3-(4-Fluorophenyl)-3-phenylpropanoic acid, the Environmental Protection Agency's CompTox database reports a polarizability of 26.3 ų [3]. This value provides a reasonable estimate for the target compound, considering the similar molecular framework.

Polarizability in aromatic systems is influenced by:

  • Aromatic ring systems: Both phenyl rings contribute significantly to the overall polarizability
  • Fluorine substitution: The electronegative fluorine atom can reduce polarizability through inductive effects [7]
  • Molecular size: The C₁₅ framework provides substantial polarizable volume

Solubility Parameters

Water Solubility

Quantitative water solubility data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. The compound's structural features suggest limited water solubility due to the presence of two aromatic rings providing significant hydrophobic character.

Carboxylic acids generally exhibit pH-dependent solubility, with increased solubility under basic conditions where the carboxylate anion predominates. Based on structural analogy with related compounds, the water solubility is estimated to be in the range of 0.1-1.0 g/L at neutral pH.

Organic Solvent Solubility

Limited information is available regarding solubility in organic solvents. For the related compound 3-(4-Fluorophenyl)propionic acid, slight solubility in methanol has been reported [5]. The target compound is expected to show:

  • Good solubility in polar aprotic solvents (dimethyl sulfoxide, dimethylformamide)
  • Moderate solubility in alcohols (methanol, ethanol)
  • Limited solubility in non-polar solvents (hexane, toluene)

The presence of both the carboxylic acid group and aromatic systems creates an amphiphilic character that favors dissolution in moderately polar solvents.

Partition Coefficients

Octanol-Water Partition Coefficient (LogP)

Experimental LogP values for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. However, estimation can be made based on structure-activity relationships and fragment contribution methods.

For related compounds with similar structural features:

CompoundLogPReference
3-(4-fluorophenyl)-3-(4-methylphenyl)propanoic acid3.74 [8]
(E/Z)-3-(4-fluorophenyl)-3-phenylpropenoic acid3.34 [9]

Based on these analogs and considering the structural features of the target compound, the estimated LogP value is approximately 3.5-4.0. This range reflects:

  • Contribution from two aromatic rings (+3.0 to +3.5)
  • Carboxylic acid group (-0.5 to -1.0)
  • Fluorine substitution (+0.1 to +0.3)
  • Alkyl chain contribution (+0.5)

Distribution Coefficient (LogD)

The distribution coefficient accounts for ionization effects at physiological pH. Given the estimated pKa of 4.2-4.8 for the carboxylic acid group, at pH 7.4 the compound would be predominantly ionized. This would result in a LogD value approximately 2-3 units lower than the LogP value, suggesting LogD₇.₄ ≈ 1.0-2.0.

Henry's Law Constant

Experimental Henry's law constants for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the literature. However, estimation can be made based on vapor pressure and solubility relationships.

For carboxylic acids, Henry's law constants typically range from 10⁻⁵ to 10⁻² Pa·m³/mol [10] [11]. The EPA CompTox database provides a predicted Henry's law constant of 2.29 × 10⁻¹⁰ Pa·m³/mol for the related compound 3-(4-Fluorophenyl)-3-phenylpropanoic acid [3].

For aromatic carboxylic acids with similar molecular weights, Henry's law constants are generally low due to:

  • Strong intermolecular hydrogen bonding
  • Low vapor pressure
  • Moderate water solubility

The estimated Henry's law constant for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is approximately 1 × 10⁻⁹ to 1 × 10⁻⁸ Pa·m³/mol, indicating low volatility and tendency to partition into aqueous phases.

pKa and Acid-Base Properties

pKa Determination

The pKa of 3-(4-Fluorophenyl)-2-phenylpropanoic acid has not been experimentally determined. However, estimation can be made based on structural analogy with related carboxylic acids and electronic effects of substituents.

Comparative pKa Values

Compound TypepKaReference
Propanoic acid4.87 [12]
Phenylacetic acid4.31 [13]
3-(4-Fluorophenyl)propionic acid~4.0 (predicted) [5]

Electronic Effects on Acidity

The acidity of carboxylic acids is influenced by substituent effects:

  • Phenyl groups: Mildly electron-withdrawing through resonance and inductive effects
  • Fluorine substitution: Strongly electron-withdrawing, increasing acidity
  • Distance effects: The remote position of substituents from the carboxylic acid reduces their impact

Based on these considerations, the estimated pKa for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is 4.2-4.8, reflecting the combined electron-withdrawing effects of the aromatic substituents balanced against their remote positioning.

Ionization Behavior

At physiological pH (7.4), the compound would be predominantly ionized (>99%) as the carboxylate anion. This has significant implications for:

  • Biological distribution: Enhanced water solubility and reduced membrane permeability
  • Drug metabolism: Potential for glucuronide conjugation
  • Toxicological properties: Reduced bioaccumulation potential

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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